molecular formula C14H10ClFN2O2 B11947379 N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide

N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide

Cat. No.: B11947379
M. Wt: 292.69 g/mol
InChI Key: GRPRKKYWSCPUTJ-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZOYL)-2-(2-FLUOROBENZOYL)HYDRAZINE is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-2-(2-FLUOROBENZOYL)HYDRAZINE typically involves the reaction of 4-chlorobenzoyl chloride with 2-fluorobenzoyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-2-(2-FLUOROBENZOYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-2-(2-FLUOROBENZOYL)HYDRAZINE would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-2-(2-chlorobenzoyl)hydrazine
  • 1-(4-Fluorobenzoyl)-2-(2-fluorobenzoyl)hydrazine
  • 1-(4-Methylbenzoyl)-2-(2-fluorobenzoyl)hydrazine

Uniqueness

1-(4-CHLOROBENZOYL)-2-(2-FLUOROBENZOYL)HYDRAZINE is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H10ClFN2O2

Molecular Weight

292.69 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-2-fluorobenzohydrazide

InChI

InChI=1S/C14H10ClFN2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20)

InChI Key

GRPRKKYWSCPUTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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